2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an azetidine ring, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the biphenyl and azetidine intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the azetidine intermediate can be prepared via a ring-closing reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The biphenyl and azetidine groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the azetidine ring can form covalent bonds with nucleophilic residues. The trifluoroethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Compared to other similar compounds, 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-([1,1’-Biphenyl]-4-yloxy)-1-(azetidin-1-yl)ethanone: Lacks the trifluoroethoxy group, resulting in different reactivity and stability.
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(ethoxy)azetidin-1-yl)ethanone: Contains an ethoxy group instead of a trifluoroethoxy group, affecting its bioavailability and interaction with molecular targets.
Properties
IUPAC Name |
2-(4-phenylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEGKGVWQRBPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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